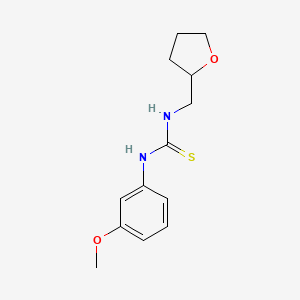
1-(3-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiourea compounds and has been studied for its various biological activities.
Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives are synthesized and characterized through various methods. For instance, Mushtaque et al. (2016) synthesized a thiourea compound and elucidated its structure using spectroscopic techniques. This process involves computational quantum chemical studies, demonstrating the compound's stability and interaction with biomolecules like DNA (Mushtaque et al., 2016). Such synthetic and characterization approaches are crucial for developing new compounds with potential applications in medicinal chemistry and material science.
Molecular Docking and DNA Binding
Molecular docking and DNA binding studies are significant for understanding the biological interactions of thiourea derivatives. For example, the synthesized thiourea compounds have been shown to bind with B-DNA, indicating potential applications in targeting specific DNA sequences for therapeutic purposes (Mushtaque et al., 2016). These findings can aid in the design of drug molecules with high specificity and efficacy.
Cytotoxicity and Cell Cycle Analysis
The evaluation of cytotoxicity and cell cycle analysis is essential for assessing the therapeutic potential of thiourea derivatives. MD Mushtaque et al. (2017) investigated the cytotoxic nature of a synthesized thiourea compound against various cell lines, revealing its non-toxic nature up to certain concentrations and its ability to induce cell cycle arrest, suggesting its potential as a cancer therapeutic agent (MD Mushtaque et al., 2017).
Quantum Chemical Analyses
Quantum chemical analyses are used to study the electronic properties of thiourea derivatives. Hamza M. Abosadiya et al. (2019) conducted a study involving X-Ray, spectroscopic characterization, and quantum chemical calculations of substituted benzoylthiourea derivatives, providing insight into their molecular structures and potential applications in designing NLO materials (Hamza M. Abosadiya et al., 2019).
Anticancer Studies
Thiourea derivatives have shown promise in anticancer studies. Deepa R. Parmar et al. (2021) designed and synthesized thiourea compounds with a 3-(4-methoxyphenyl)azetidine moiety, evaluated for their in vitro anticancer activity. Some compounds exhibited significant potency against various cancer cell lines, underscoring the therapeutic potential of thiourea derivatives in cancer treatment (Deepa R. Parmar et al., 2021).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-16-11-5-2-4-10(8-11)15-13(18)14-9-12-6-3-7-17-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJJNAXMAPTPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




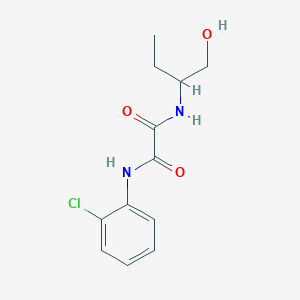
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2711929.png)
![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)
![4-Bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxybenzenol](/img/structure/B2711932.png)
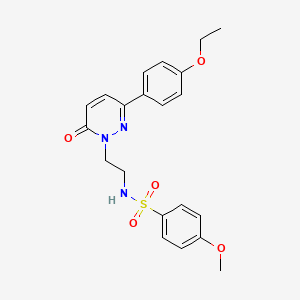
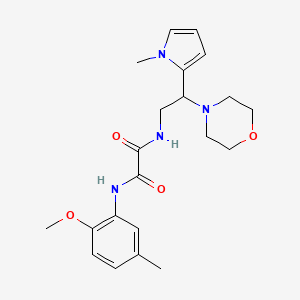
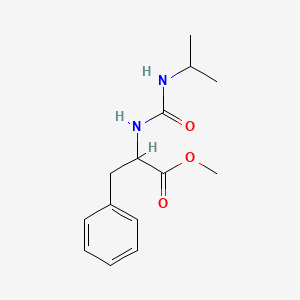

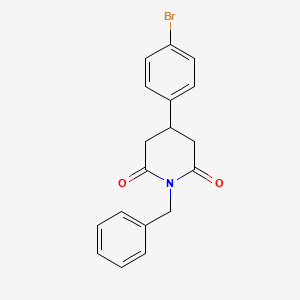
![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)
